2-(Propan-2-yl)pyrimidin-4-ol
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Overview
Description
Mechanism of Action
Mode of Action
2-(Propan-2-yl)pyrimidin-4-ol interacts with its targets by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal energy production in the cell, leading to cell death . The mode of action of this compound is different from other fungicides, which makes it a promising compound in the fight against pesticide resistance .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex I, the compound disrupts the normal flow of electrons in the chain, leading to a decrease in ATP production . This energy deficit can lead to cell death, particularly in rapidly dividing cells such as fungi .
Pharmacokinetics
The compound’s effectiveness against fungi suggests that it is well-absorbed and distributed in the target organisms
Result of Action
The primary result of the action of this compound is the death of the target cells . By disrupting the energy production in the cell, the compound induces cell death, effectively controlling the growth of fungi .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, which include 2-(Propan-2-yl)pyrimidin-4-ol, have a wide range of pharmacological activities .
Cellular Effects
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)pyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)pyrimidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at position 4 can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Propan-2-yl)pyrimidin-4-one.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
2-(Propan-2-yl)pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Pyrimidinamine Derivatives: Exhibits fungicidal activity and is used in agricultural applications.
Uniqueness
2-(Propan-2-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropyl group, a methyl group, and a hydroxy group on the pyrimidine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(2)7-8-4-3-6(10)9-7/h3-5H,1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFMDOVUGJNEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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